1,4-Dioxadispiro[4.2.5.2]pentadecan-11-ol is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. It is classified under the category of dioxadispiro compounds, which are notable for their unique arrangement of multiple rings and functional groups. The compound has a specific molecular formula of and a CAS number of 2306278-61-3, indicating its identity in chemical databases.
Methods:
The synthesis of 1,4-dioxadispiro[4.2.5.2]pentadecan-11-ol typically involves multi-step organic reactions that may include cyclization, oxidation, and functional group modifications. Specific methods may vary, but often include:
Technical Details:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and the presence of solvents to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to monitor the progress of the synthesis and confirm the structure of the final product.
Structure:
The molecular structure of 1,4-dioxadispiro[4.2.5.2]pentadecan-11-ol features a complex arrangement with multiple rings and functional groups. The compound can be represented using its SMILES notation: OC1CCC2(CC1)CCC1(CC2)OCCO1
. This notation highlights the connectivity between atoms and the arrangement of rings.
Data:
Reactions:
1,4-Dioxadispiro[4.2.5.2]pentadecan-11-ol can participate in various chemical reactions due to its functional groups. Key reactions include:
Technical Details:
The reactivity of this compound is influenced by its stereochemistry and electronic properties imparted by the dioxadispiro framework, allowing it to participate in both electrophilic and nucleophilic reactions.
Physical Properties:
Chemical Properties:
1,4-Dioxadispiro[4.2.5.2]pentadecan-11-ol has potential applications in various scientific fields:
Research into its properties and applications continues to expand as scientists explore its potential uses in different domains.
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 618903-56-3
CAS No.: 334-20-3
CAS No.: 4300-27-0